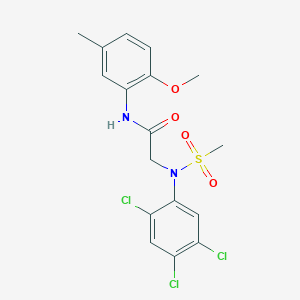![molecular formula C20H23BrN4O4 B4164793 1-(5-bromo-2-furoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4164793.png)
1-(5-bromo-2-furoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Overview
Description
1-(5-bromo-2-furoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative and is commonly referred to as BFPNP.
Mechanism of Action
The mechanism of action of BFPNP involves its binding to certain receptors in the brain and other tissues. For example, BFPNP has been shown to bind to the dopamine D3 receptor with high affinity, which may explain its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
BFPNP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which may contribute to its potential use in the treatment of drug addiction. Additionally, BFPNP has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of BFPNP is its high affinity for certain receptors, which makes it a valuable tool for studying receptor function. Additionally, its unique structure and binding properties make it a promising starting point for the development of new drugs. However, one limitation of BFPNP is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of BFPNP. One direction is the development of new compounds based on the structure of BFPNP with improved pharmacological properties. Another direction is the study of BFPNP in animal models of drug addiction and other neurological disorders. Additionally, the potential use of BFPNP as a tool for studying other receptors in the brain and other tissues warrants further investigation.
Conclusion:
In conclusion, BFPNP is a promising compound with potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. Its unique structure and binding properties make it a valuable tool for studying receptor function and developing new drugs. However, further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
BFPNP has been extensively studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. In neuroscience, BFPNP has been used as a tool to study the function of certain receptors in the brain. It has been shown to bind to the dopamine D3 receptor with high affinity, making it a potential candidate for the treatment of drug addiction and other neurological disorders.
In medicinal chemistry, BFPNP has been used as a lead compound for the development of new drugs. Its unique structure and binding properties make it a promising starting point for the synthesis of new compounds with improved pharmacological properties.
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O4/c21-19-7-6-18(29-19)20(26)24-12-10-22(11-13-24)15-4-5-16(25(27)28)17(14-15)23-8-2-1-3-9-23/h4-7,14H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJIRSLGFHPRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4164724.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B4164726.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4164733.png)
![1-(3-chloro-4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4164743.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4164746.png)
![3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4164752.png)
![methyl (2-amino-3-cyano-6',6'-dimethyl-2',4'-dioxo-4',5',6',7'-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B4164760.png)
![4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4164772.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4164778.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4164785.png)

![N,N-diethyl-2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethanamine](/img/structure/B4164815.png)
![ethyl 3-({[(5-{[(2-bromobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4164828.png)
![N-{4-[(cyclopentylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4164831.png)